1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester is a chemical compound with the molecular formula C9H15NO2S and a molar mass of 201.29 g/mol . This compound is part of the azepine family, which is characterized by a seven-membered ring containing nitrogen. The presence of the carbothioic acid and the S-ethyl ester groups adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions
1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different esters or thioesters.
Scientific Research Applications
1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1H-Azepine-1-carbothioic acid, hexahydro-, S-ethyl ester
- 1H-Azepine-1-carbothioic acid, hexahydro-, S-methyl ester
- 1H-Azepine-1-carbothioic acid, hexahydro-, S-propyl ester
Uniqueness
1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester is unique due to the presence of the 4-oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
70874-92-9 |
---|---|
Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
S-ethyl 4-oxoazepane-1-carbothioate |
InChI |
InChI=1S/C9H15NO2S/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3 |
InChI Key |
YLVNSAVMURNSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1CCCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.